4-(Cyclopentylmethoxy)-3-fluoroaniline
Overview
Description
4-(Cyclopentylmethoxy)-3-fluoroaniline is an organic compound with the molecular formula C12H16FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopentylmethoxy group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylmethoxy)-3-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: The nitro group is reduced to an amine group.
Substitution: Introduction of the cyclopentylmethoxy group and fluorine atom through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylmethoxy)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Reduction of the aromatic ring or functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
4-(Cyclopentylmethoxy)-3-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethoxy)-3-fluoroaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to cellular receptors to elicit a biological response.
Pathway Modulation: Affecting signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
4-(Cyclopentylmethoxy)-3-methylaniline: Contains a methyl group instead of a fluorine atom.
Uniqueness
4-(Cyclopentylmethoxy)-3-fluoroaniline is unique due to the presence of both the cyclopentylmethoxy and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(cyclopentylmethoxy)-3-fluoroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-7-10(14)5-6-12(11)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXONWNHQSNEALI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267483 | |
Record name | 4-(Cyclopentylmethoxy)-3-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946663-82-7 | |
Record name | 4-(Cyclopentylmethoxy)-3-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946663-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclopentylmethoxy)-3-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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